
BI 6015
Vue d'ensemble
Description
BI6015 est un composé chimique connu pour son rôle d'antagoniste du facteur nucléaire 4 alpha des hépatocytes.
Méthodes De Préparation
La synthèse de BI6015 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé du benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzimidazole : Cela implique la condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique en milieu acide.
Introduction du groupe nitro : Le groupe nitro est introduit par nitration à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique.
Analyse Des Réactions Chimiques
BI6015 subit plusieurs types de réactions chimiques, notamment :
Oxydation : BI6015 peut être oxydé dans des conditions oxydantes fortes, conduisant à la formation de divers dérivés oxydés.
Réduction : Le groupe nitro dans BI6015 peut être réduit en un groupe amine à l'aide d'agents réducteurs tels que le dihydrogène en présence d'un catalyseur métallique.
Substitution : Le groupe sulfonyle dans BI6015 peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides et les bases forts, les catalyseurs métalliques et les solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
BI6015 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : BI6015 a montré une activité cytotoxique contre diverses lignées de cellules cancéreuses, y compris le carcinome hépatocellulaire humain. .
Recherche sur le diabète : BI6015 réprime l'activité du promoteur de l'insuline par l'antagonisme du facteur nucléaire 4 alpha des hépatocytes, ce qui en fait un outil précieux pour l'étude du diabète et des troubles métaboliques associés
Études de l'expression génique : BI6015 est utilisé pour étudier la régulation de l'expression génique par le facteur nucléaire 4 alpha des hépatocytes dans divers types de cellules, notamment les cellules du foie, du pancréas et de l'intestin
Mécanisme d'action
BI6015 exerce ses effets en se liant au facteur nucléaire 4 alpha des hépatocytes et en inhibant son activité. Cela conduit à la répression des gènes ciblés par le facteur nucléaire 4 alpha des hépatocytes, y compris ceux impliqués dans la régulation de l'insuline et la survie des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent le promoteur de l'insuline et diverses voies de signalisation oncogénique .
Applications De Recherche Scientifique
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
This compound's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of this compound positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
Mécanisme D'action
BI6015 exerts its effects by binding to hepatocyte nuclear factor 4 alpha and inhibiting its activity. This leads to the repression of genes targeted by hepatocyte nuclear factor 4 alpha, including those involved in insulin regulation and cancer cell survival. The molecular targets and pathways involved include the insulin promoter and various oncogenic signaling pathways .
Comparaison Avec Des Composés Similaires
BI6015 est unique par sa forte affinité pour le facteur nucléaire 4 alpha des hépatocytes et sa capacité à inhiber sélectivement son activité. Les composés similaires comprennent :
BIM5078 : Un autre antagoniste du facteur nucléaire 4 alpha des hépatocytes, mais avec des propriétés pharmacocinétiques différentes.
Antagonistes du facteur nucléaire 4 alpha : D'autres composés qui inhibent l'activité du facteur nucléaire 4 alpha des hépatocytes, mais avec des degrés variables de puissance et de sélectivité
BI6015 se distingue par ses effets inhibiteurs puissants et ses applications dans la recherche sur le cancer et le diabète.
Activité Biologique
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of this compound is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, this compound can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), this compound reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : this compound exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that this compound induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with this compound led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of this compound
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified this compound through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of this compound resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with this compound revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that this compound functions as a pharmacologic antagonist of HNF4α .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BI 6015 in targeting HNF4A, and how does this relate to its anti-cancer effects?
this compound is a small-molecule inhibitor that selectively targets HNF4A, a transcription factor implicated in invasive mucinous adenocarcinoma (IMA) of the lung. Mechanistically, this compound reduces endogenous HNF4A expression and suppresses downstream genes like MUC3A/B and TM4SF4, which are critical for tumor progression. Apoptosis is induced via cleavage of PARP, a marker of programmed cell death, as demonstrated in A549 and DV-90 lung cancer cell lines . Methodologically, TaqMan gene expression assays and ChIP-seq were used to validate HNF4A binding and transcriptional regulation .
Q. What experimental models are appropriate for studying this compound’s efficacy in vitro?
Key models include KRAS-mutant lung adenocarcinoma cell lines (e.g., A549 and DV-90) treated with this compound at concentrations such as 10 µM for 24–72 hours. Cell viability assays (e.g., cell counting post-treatment) and western blotting for apoptotic markers (e.g., cleaved PARP) are standard methods. Replicates (minimum three) and controls (e.g., DMSO-treated cells) are critical to ensure reliability .
Q. How can researchers ensure reproducibility when testing this compound’s effects on HNF4A?
Detailed experimental protocols must include:
- Compound preparation : Solubility, storage conditions, and vehicle controls.
- Assay validation : Use of two independent HNF4A antibodies in ChIP-seq to confirm binding specificity .
- Data reporting : Raw data (e.g., cell counts, fold changes) and statistical thresholds (e.g., fold change ≥1.5, FDR <0.1) as per DESeq2 analysis guidelines .
Advanced Research Questions
Q. How does this compound’s gene selectivity compare to other HNF4A antagonists (e.g., MPA or sorafenib) in IMA models?
this compound exhibits gene-selective antagonism, suppressing MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B more effectively than MPA or sorafenib. Unlike MPA, which induces cell cycle arrest via p21, this compound uniquely triggers apoptosis (cleaved PARP) in IMA cell lines. Advanced studies should employ transcriptomic profiling (RNA-seq) and pathway enrichment analysis to map differential gene regulation .
Q. What strategies resolve contradictions in data when this compound shows cell line-specific efficacy?
For example, this compound significantly reduces growth in A549 and DV-90 cells, but sorafenib shows variable effects. To address this:
- Multi-omics integration : Combine RNA-seq, proteomics, and ChIP-seq to identify HNF4A-dependent vs. independent pathways.
- Dose-response curves : Test a range of concentrations (e.g., 1–20 µM) to assess potency thresholds.
- Cross-validation : Use siRNA knockdown of HNF4A to confirm on-target effects .
Q. How can researchers optimize experimental design to evaluate this compound’s therapeutic potential in vivo?
- Animal models : Use patient-derived xenografts (PDXs) of IMA with KRAS mutations.
- Pharmacokinetics : Measure this compound’s bioavailability and tissue penetration via LC-MS/MS.
- Toxicity profiling : Monitor organ-specific effects (e.g., liver function) given HNF4A’s role in hepatocyte regulation .
Q. Methodological Guidelines
Table 1. Comparison of HNF4A-Targeting Compounds in IMA Cell Lines
Key Considerations for Data Analysis :
Propriétés
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.